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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-3-amine

Cat. No.: B114218 Get Quote

Introduction

4-(Aminomethyl)pyridin-3-amine is a versatile heterocyclic scaffold with significant potential

in medicinal chemistry. Its structural features, comprising a pyridine ring substituted with both

an aminomethyl and an amino group, provide multiple points for chemical modification, making

it an attractive starting point for the design of novel therapeutic agents. While direct studies on

4-(Aminomethyl)pyridin-3-amine are limited in publicly available literature, the broader class

of aminopyridines and their derivatives has been extensively explored, revealing a wide range

of biological activities. This document outlines the potential applications of the 4-
(Aminomethyl)pyridin-3-amine scaffold based on the established activities of its close

structural analogs, with a primary focus on its use as a core structure for the development of

kinase inhibitors.

Potential Applications in Kinase Inhibition
The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.

Numerous derivatives have shown potent and selective inhibition of various kinases, which are

critical regulators of cellular processes and are frequently dysregulated in diseases such as

cancer. The 4-(aminomethyl)pyridin-3-amine scaffold can be envisioned as a valuable

building block for developing inhibitors targeting several important kinase families.

Targeting Fms-like Tyrosine Kinase 3 (FLT3)
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Mutations in FLT3 are common in acute myeloid leukemia (AML). Several studies have

demonstrated that aminopyridine-based structures can effectively inhibit FLT3. For instance,

derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been

synthesized as covalent inhibitors of FLT3.[1] One such compound, F15, displayed potent

inhibition of FLT3 with an IC50 of 123 nM and also inhibited the proliferation of FLT3-dependent

AML cell lines.[1] The 4-(aminomethyl)pyridin-3-amine scaffold could be functionalized to

interact with key residues in the ATP-binding pocket of FLT3, potentially leading to the

development of novel AML therapies.

Targeting Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and

survival, and its aberrant activation is a hallmark of many cancers. The δ isoform of PI3K is a

particularly attractive target in hematological malignancies. A series of 4-(piperid-3-yl)amino

substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors, with compounds A5

and A8 showing IC50 values of 1.3 nM and 0.7 nM, respectively.[2] The aminopyridin-3-amine

moiety of the target compound could serve as a hinge-binding motif, a common feature in

many kinase inhibitors.

Targeting Other Kinases
The versatility of the aminopyridine scaffold extends to a wide range of other kinases. For

example, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as potent CDK2

inhibitors for cancer therapy, with compound 7l showing an IC50 of 64.42 nM against

CDK2/cyclin A2.[3] Additionally, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared

as Src kinase inhibitors. Furthermore, derivatives of 4-amino-5-(3-bromophenyl)-7-(6-

morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine have been identified as potent non-nucleoside

adenosine kinase inhibitors.[4] These examples underscore the broad potential of the 4-
(aminomethyl)pyridin-3-amine scaffold in kinase inhibitor design.

Quantitative Data for Related Aminopyridine Kinase
Inhibitors
The following table summarizes the in vitro inhibitory activities of several aminopyridine

derivatives against various kinases, as reported in the literature. This data provides a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36644989/
https://pubmed.ncbi.nlm.nih.gov/36644989/
https://www.benchchem.com/product/b114218?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31434616/
https://pubmed.ncbi.nlm.nih.gov/38096683/
https://pubmed.ncbi.nlm.nih.gov/11405650/
https://www.benchchem.com/product/b114218?utm_src=pdf-body
https://www.benchchem.com/product/b114218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benchmark for the potential potency that could be achieved with novel compounds derived

from the 4-(aminomethyl)pyridin-3-amine scaffold.

Compound ID Target Kinase IC50 (nM)
Cell Line
(Proliferation
IC50)

Reference

F15 FLT3 123

MV4-11 (91 nM),

MOLM-13 (253

nM)

[1]

C14 FLT3 256

MV4-11 (325

nM), MOLM-13

(507 nM)

[5]

A5 PI3Kδ 1.3
SU-DHL-6 (0.16

µM)
[2]

A8 PI3Kδ 0.7
SU-DHL-6 (0.12

µM)
[2]

7l CDK2/cyclin A2 64.42

MV4-11 (0.83

µM), HT-29 (2.12

µM)

[3]

21 (ABT-702)
Adenosine

Kinase
1.7 - [4]

Compound 32 ATM

Potent (specific

value not

provided)

- [6]

Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of kinase

inhibitors based on the aminopyridine scaffold. These can be adapted for the development of

novel compounds derived from 4-(aminomethyl)pyridin-3-amine.
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General Synthetic Protocol for N-Aryl-4-
(aminomethyl)pyridin-3-amine Derivatives
This protocol describes a potential synthetic route for derivatizing the 4-(aminomethyl)pyridin-
3-amine core.

Synthetic Workflow

4-(Aminomethyl)pyridin-3-amine

Protection of 3-amino group

e.g., Boc-anhydride

Reaction with Aryl Halide/Aldehyde

e.g., Buchwald-Hartwig coupling or Reductive Amination

Deprotection

e.g., TFA

Target N-Aryl-4-(aminomethyl)pyridin-3-amine Derivative

Click to download full resolution via product page

Caption: Synthetic workflow for N-aryl derivatives.

Methodology:
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Protection: The 3-amino group of 4-(aminomethyl)pyridin-3-amine is selectively protected,

for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a

suitable solvent like dichloromethane (DCM).

Coupling/Amination: The aminomethyl group can be reacted with a variety of electrophiles.

Buchwald-Hartwig Cross-Coupling: For arylation, the protected aminomethylpyridine can

be coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a

ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.

Reductive Amination: Alternatively, the aminomethyl group can be reacted with an

aldehyde or ketone in the presence of a reducing agent such as sodium

triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE).

Deprotection: The protecting group on the 3-amino group is removed, typically using an acid

such as trifluoroacetic acid (TFA) in DCM.

Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of a compound

against a specific kinase.
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Kinase Assay Workflow

Test Compound (e.g., derivative of 4-(Aminomethyl)pyridin-3-amine)

Incubation at 30°C

Recombinant Kinase Kinase Substrate ATP (radiolabeled or with detection system)

Detection of Substrate Phosphorylation

Data Analysis (IC50 determination)

Click to download full resolution via product page

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

Reagents: Prepare a reaction buffer containing the recombinant target kinase, a suitable

substrate (e.g., a peptide or protein), and ATP. The test compound is dissolved in DMSO and

serially diluted.

Reaction: The kinase reaction is initiated by adding ATP to the mixture of the kinase,

substrate, and test compound in a microplate well.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes).

Detection: The extent of substrate phosphorylation is measured. This can be done using

various methods, such as:
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Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount

of ADP produced.

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes

in fluorescence upon phosphorylation.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration. The IC50 value, which is the concentration of the inhibitor required to reduce

the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay Protocol
This protocol is used to evaluate the effect of a compound on the growth of cancer cell lines.

Methodology:

Cell Seeding: Cancer cells (e.g., MV4-11 for FLT3 inhibitors) are seeded in 96-well plates at

an appropriate density and allowed to attach overnight.

Compound Treatment: The cells are treated with serial dilutions of the test compound and

incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-

based assay like CellTiter-Glo®.

Data Analysis: The absorbance or luminescence values are measured, and the percentage

of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is

determined from the dose-response curve.

Signaling Pathway
The 4-(aminomethyl)pyridin-3-amine scaffold, when developed into a PI3K inhibitor, would

modulate the PI3K/AKT/mTOR signaling pathway.
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Receptor Tyrosine Kinase (RTK)

PI3K
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PIP3
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Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Conclusion
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The 4-(aminomethyl)pyridin-3-amine scaffold represents a promising starting point for the

development of novel therapeutic agents, particularly kinase inhibitors. By leveraging the

extensive knowledge base of aminopyridine medicinal chemistry, researchers can design and

synthesize new derivatives with potentially high potency and selectivity. The protocols and data

presented here provide a foundation for initiating such drug discovery programs. Further

investigation into the synthesis and biological evaluation of compounds based on this scaffold

is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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